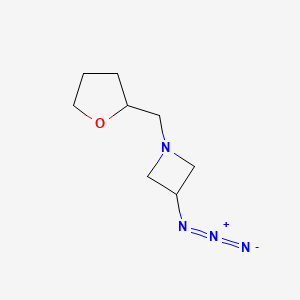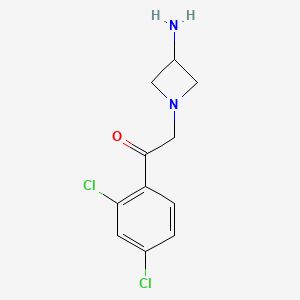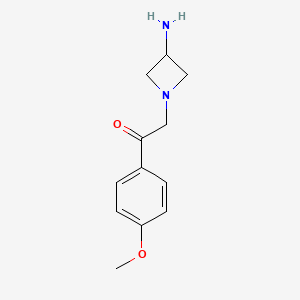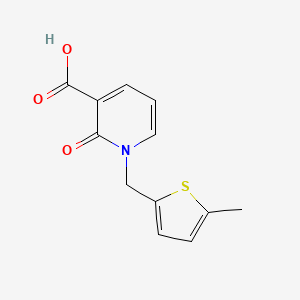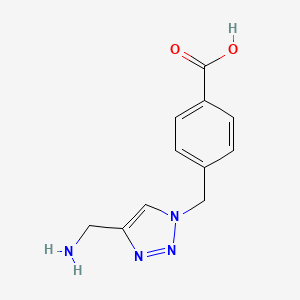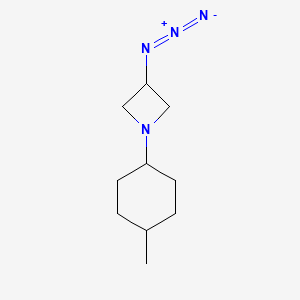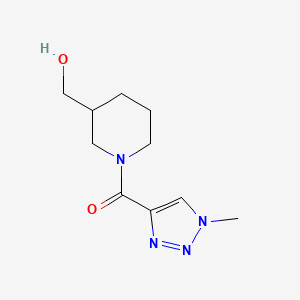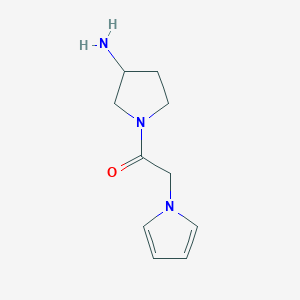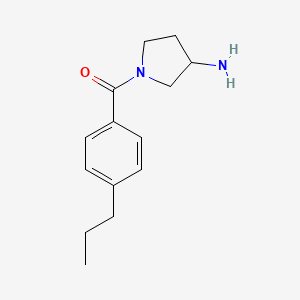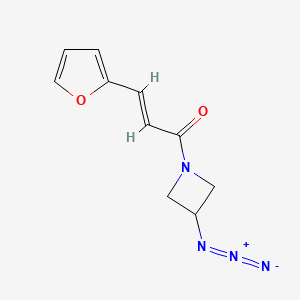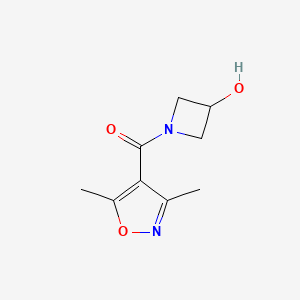
(3,5-Dimethylisoxazol-4-yl)(3-hydroxyazetidin-1-yl)methanone
Vue d'ensemble
Description
(3,5-Dimethylisoxazol-4-yl)(3-hydroxyazetidin-1-yl)methanone, often referred to as DMH, is a synthetic compound that has a variety of applications in scientific research. It is a versatile molecule that can be used in a range of experiments, from basic biochemical research to drug synthesis. In
Applications De Recherche Scientifique
Synthesis and Characterization
- A study focused on the synthesis and characterization of new 1,2,4-triazole and triazolidin derivatives, demonstrating the utility of similar compounds in developing new materials and chemicals with potential applications in various fields (Abosadiya et al., 2018).
Antimicrobial and Anticancer Activity
- Research on pyrazole derivatives highlighted their antimicrobial and anticancer potential, suggesting that structurally similar compounds could serve as leads in the development of new therapeutic agents (Hafez et al., 2016).
Materials Science
- Investigations into the solid-state interconversion of cages and coordination networks via conformational changes of semi-rigid ligands, including studies on isoxazole derivatives, provide insights into the design of adaptable and functional material structures (Burrows et al., 2010).
Pharmacological Studies
- The characterization of selective 5-HT1B receptor antagonists based on similar molecular frameworks showcases the compound's relevance in neuropharmacology, with implications for the treatment of affective disorders (Dawson et al., 2006).
Antiviral and Antitumor Activity
- A study on triazolothiadiazine derivatives with antiviral and antitumor activity underscores the versatility of these chemical structures in creating potent bioactive molecules with dual functionalities (Jilloju et al., 2021).
Mécanisme D'action
Target of Action
The primary target of (3,5-Dimethylisoxazol-4-yl)(3-hydroxyazetidin-1-yl)methanone is BRD4 . BRD4, or Bromodomain-containing protein 4, is a protein that in humans is encoded by the BRD4 gene. It is known to play a crucial role in the progression of cancer, making it a significant target for anti-cancer therapies .
Mode of Action
This compound interacts with BRD4, exhibiting robust inhibitory activity against it . This interaction results in significant changes in the function of BRD4, thereby affecting the progression of cancer .
Biochemical Pathways
The interaction of this compound with BRD4 affects several biochemical pathways. Notably, it modulates the expression of c-MYC and γ-H2AX, two proteins involved in cell proliferation and DNA damage response, respectively .
Pharmacokinetics
Its molecular weight is 1962 , which suggests it may have favorable absorption and distribution characteristics
Result of Action
The action of this compound results in several molecular and cellular effects. It has been shown to induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells . These effects contribute to its anti-proliferative activity against cancer cells .
Analyse Biochimique
Biochemical Properties
(3,5-Dimethylisoxazol-4-yl)(3-hydroxyazetidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites on enzymes, leading to inhibition or activation of enzymatic activity. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially altering their activity and affecting overall metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activities .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound can affect metabolic flux by altering enzyme activity, leading to changes in metabolite levels. These interactions can have significant implications for cellular metabolism and overall physiological function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific tissues or cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell. These localization patterns can affect the compound’s interactions with biomolecules and its overall efficacy .
Propriétés
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(3-hydroxyazetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-5-8(6(2)14-10-5)9(13)11-3-7(12)4-11/h7,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMODKSEEMTSJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






